molecular formula C5H2Cl2N2O B588609 2-Chloropyrimidine-4-carbonyl chloride CAS No. 149849-93-4

2-Chloropyrimidine-4-carbonyl chloride

Cat. No.: B588609
CAS No.: 149849-93-4
M. Wt: 176.984
InChI Key: LMTSRHRQRKAZEN-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine, which is then further reacted with thionyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using pyrimidine-N-oxides as starting materials. These methods are designed to achieve high yields and purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrimidine-4-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, thionyl chloride, and various nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropyrimidine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloropyrimidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTSRHRQRKAZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664643
Record name 2-Chloropyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149849-93-4
Record name 2-Chloropyrimidine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12 drops of dimethylformamide was added to a solution of 3.0 g (18.9 mmol) of 2-chloropyrimidine-4-carboxylic acid in 60 ml of thionyl chloride. The reaction was then refluxed for 6 hours. After cooling to room temperature, excess thionyl chloride was removed on a rotary evaporator and the residue distilled (boiling point approximately 100° C./1 mbar). 2.95 g of product, corresponding to a yield of 88 percent relative to the 2-chloropyrimidine-4-carboxylic acid used, which crystallized in the receiving flask, was obtained. The melting point of the product was 52.2° to 53.1° C. Other data for the product was:
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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